(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18025069
InChI: InChI=1S/C15H19NO5S/c1-3-6-21-15(19)11-12(9-5-4-7-20-9)22-14-10(8(2)17)13(18)16(11)14/h3,8-10,14,17H,1,4-7H2,2H3/t8-,9-,10+,14-/m1/s1
SMILES:
Molecular Formula: C15H19NO5S
Molecular Weight: 325.4 g/mol

(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

CAS No.:

Cat. No.: VC18025069

Molecular Formula: C15H19NO5S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate -

Specification

Molecular Formula C15H19NO5S
Molecular Weight 325.4 g/mol
IUPAC Name prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Standard InChI InChI=1S/C15H19NO5S/c1-3-6-21-15(19)11-12(9-5-4-7-20-9)22-14-10(8(2)17)13(18)16(11)14/h3,8-10,14,17H,1,4-7H2,2H3/t8-,9-,10+,14-/m1/s1
Standard InChI Key KDUOTWOTIWSCEX-DLVJRCHESA-N
Isomeric SMILES C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)OCC=C)O
Canonical SMILES CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a bicyclo[3.2.0]hept-2-ene core, a hallmark of penem antibiotics, modified with an allyl ester, a (R)-tetrahydrofuran-2-yl group, and a (R)-1-hydroxyethyl substituent. The β-lactam ring—a four-membered cyclic amide—is central to its biological activity, while the sulfur atom at position 4 replaces the traditional oxygen in penicillins, enhancing stability against β-lactamases.

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Nameprop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Molecular FormulaC₁₅H₁₉NO₅S
Molecular Weight325.4 g/mol
Canonical SMILESCC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O
InChI KeyKDUOTWOTIWSCEX-DLVJRCHESA-N

The stereochemistry at positions 5R, 6S, and the (R)-configured tetrahydrofuran-2-yl group is critical for molecular recognition by bacterial penicillin-binding proteins (PBPs).

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure through characteristic shifts: the β-lactam carbonyl (δ 175–180 ppm in ¹³C NMR) and the allyl ester’s vinyl protons (δ 5.2–5.8 ppm in ¹H NMR). High-Performance Liquid Chromatography (HPLC) methods utilizing C18 columns and acetonitrile-water gradients achieve baseline separation from Faropenem, with a retention time of 8.2±0.3 minutes under validated conditions .

Synthesis and Production

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves a multi-step sequence starting from 6-aminopenicillanic acid (6-APA). Key steps include:

  • Bicyclic Core Formation: Thioether linkage formation via nucleophilic displacement, followed by ring closure to generate the 4-thia-1-azabicyclo[3.2.0]hept-2-ene system.

  • Stereoselective Functionalization: Chiral auxiliaries or enzymatic resolution ensures the correct (R) configuration at the hydroxyethyl and tetrahydrofuran-2-yl positions .

  • Allyl Esterification: Protection of the carboxylate group using allyl bromide under Mitsunobu conditions .

Table 2: Critical Synthesis Intermediates

IntermediateRole
6-APAβ-Lactam precursor
(R)-Tetrahydrofuran-2-carbaldehydeChirality source for C3 position
tert-Butyldimethylsilyl (TBS) etherHydroxyethyl protecting group

The tert-butyldimethylsilyl (TBS)-protected intermediate (CAS: 120705-67-1) is a pivotal precursor, enabling selective deprotection during final steps .

Scalability and Process Challenges

Large-scale production faces hurdles in maintaining stereochemical purity. Impurities exceeding 0.1%—such as epimers at C5 or C6—can compromise Faropenem’s efficacy, necessitating rigorous chiral HPLC monitoring .

Pharmaceutical Applications

Role in Faropenem Quality Control

As a pharmacopeial reference standard, the compound enables quantification of Faropenem impurities during stability testing. Regulatory guidelines (e.g., ICH Q3A) mandate stringent control over genotoxic impurities, with this compound serving as a marker for synthetic byproducts.

Stability-Indicating Methods

Forced degradation studies (acid/base hydrolysis, oxidation) reveal the compound’s susceptibility to β-lactam ring opening under acidic conditions (t₁/₂ = 2.3 hours at pH 2), underscoring the need for protective formulations.

Comparative Analysis with β-Lactam Antibiotics

Table 3: Antibiotic Class Comparison

Classβ-Lactamase ResistanceSpectrum
PenicillinsLowNarrow (Gram-positive)
CephalosporinsModerateBroad (Gram-positive/-negative)
PenemsHighExtended (excluding P. aeruginosa)

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